4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide
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Overview
Description
4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropane ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine and cyclopropane moieties. The trifluoromethyl-substituted phenyl group is then incorporated through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(methyl)phenyl]methyl}-1,2-thiazole-5-carboxamide
- 4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(fluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide
Uniqueness
The uniqueness of 4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide lies in its trifluoromethyl-substituted phenyl group, which imparts distinctive chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-8-4-12(5-9-14)11-26-20(30)18-17(27-19(29)13-6-7-13)16(28-31-18)15-3-1-2-10-25-15/h1-5,8-10,13H,6-7,11H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXRUPIBYALOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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